2-((4-amino-5-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-fluorophenyl)acetamide
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Overview
Description
2-((4-amino-5-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-fluorophenyl)acetamide is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-amino-5-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-fluorophenyl)acetamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving an appropriate hydrazine derivative and a nitrile compound under acidic or basic conditions.
Thioether Formation: The triazole derivative is then reacted with a thiol compound to introduce the thioether linkage.
Acetamide Formation: The final step involves the reaction of the thioether derivative with 2-fluoroaniline to form the acetamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro group (if present) or the triazole ring, leading to various reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structural features make it a valuable intermediate in organic synthesis.
Biology
In biological research, triazole derivatives are known for their antimicrobial, antifungal, and anticancer activities. This compound may be investigated for similar biological activities.
Medicine
In medicinal chemistry, this compound could be explored for its potential as a drug candidate. Triazole derivatives are often used in the development of pharmaceuticals due to their stability and biological activity.
Industry
In the industrial sector, this compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-((4-amino-5-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-fluorophenyl)acetamide would depend on its specific biological target. Generally, triazole derivatives exert their effects by interacting with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
Fluconazole: A triazole antifungal agent used to treat fungal infections.
Itraconazole: Another triazole antifungal with a broad spectrum of activity.
Voriconazole: A triazole derivative used to treat serious fungal infections.
Uniqueness
Compared to these similar compounds, 2-((4-amino-5-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-fluorophenyl)acetamide may have unique structural features that confer distinct biological activities or chemical properties. Its specific applications and advantages would need to be determined through further research.
Biological Activity
The compound 2-((4-amino-5-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-fluorophenyl)acetamide is a novel thio-substituted 1,2,4-triazole derivative. Its unique structure incorporates a triazole ring known for diverse biological activities, particularly in medicinal chemistry. This article aims to explore the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and comparative efficacy against various biological targets.
Chemical Structure and Properties
The compound's structure can be represented as follows:
This structure features:
- A triazole ring , which is crucial for its biological activity.
- Thioamide moiety , enhancing its reactivity and interaction with biological targets.
- Substituents such as m-tolyl and 2-fluorophenyl , which may influence pharmacokinetic properties like lipophilicity.
Biological Activity Overview
Research indicates that triazole derivatives exhibit a range of biological activities including:
- Antimicrobial : Effective against various bacterial and fungal strains.
- Anticancer : Inhibitory effects on cancer cell proliferation.
- Enzyme Inhibition : Potential to inhibit key metabolic enzymes.
Table 1: Summary of Biological Activities
The mechanisms through which this compound exerts its effects include:
- Enzyme Inhibition : The compound has shown potential in inhibiting enzymes critical to cancer cell metabolism and bacterial growth.
- Signal Pathway Modulation : It may modulate signaling pathways involved in cell proliferation and apoptosis.
Case Studies
Several studies have investigated the biological activity of triazole derivatives similar to the compound :
- Antimicrobial Studies :
- Cancer Research :
- Enzyme Activity :
Comparative Analysis
To understand the relative efficacy of this compound, it is essential to compare it with other known triazole compounds:
Table 2: Comparative Efficacy of Triazole Derivatives
Properties
IUPAC Name |
2-[[4-amino-5-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-fluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN5OS/c1-11-5-4-6-12(9-11)16-21-22-17(23(16)19)25-10-15(24)20-14-8-3-2-7-13(14)18/h2-9H,10,19H2,1H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMHRURILLNGUKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN=C(N2N)SCC(=O)NC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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